molecular formula C20H26FN5O2 B2780273 N-(4-fluorophenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1172822-52-4

N-(4-fluorophenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2780273
CAS RN: 1172822-52-4
M. Wt: 387.459
InChI Key: KRMGFATVUXOBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H26FN5O2 and its molecular weight is 387.459. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential

Research has shown that certain derivatives of pyrazole-acetamide, such as N-(4-[2-fluorobenzoyl]-1,3-dimethyl-1H-pyrazol-5-yl)-2-([3-(2-methyl-1-piperidinyl)propyl]amino)-acetamide, exhibit antipsychotic-like profiles in behavioral animal tests. Interestingly, these compounds do not interact with dopamine receptors, unlike clinically available antipsychotic agents. This suggests potential applications in developing new antipsychotic drugs with different mechanisms of action from current treatments (Wise et al., 1987).

Anti-inflammatory Activity

A study on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide revealed significant anti-inflammatory activity. This indicates the potential for these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized in the synthesis of coordination complexes with metals like Co(II) and Cu(II). These complexes demonstrate significant antioxidant activity, suggesting their use in developing antioxidant agents (Chkirate et al., 2019).

Radioligand Imaging

Certain pyrazole-acetamide derivatives have been developed as selective ligands for the translocator protein (18 kDa), used in radioligand imaging for positron emission tomography (PET). This application is crucial for in vivo imaging of neuroinflammatory processes, highlighting the compound's potential in medical imaging and diagnostics (Dollé et al., 2008).

Cancer Research

Some fluoro-substituted pyrazole derivatives have demonstrated anti-lung cancer activity. This suggests their potential use in the development of new treatments or as a part of a chemotherapy regimen for cancer, particularly lung cancer (Hammam et al., 2005).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O2/c1-15-13-18(20(28)25-11-9-24(2)10-12-25)23-26(15)14-19(27)22-8-7-16-3-5-17(21)6-4-16/h3-6,13H,7-12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMGFATVUXOBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

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